1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea
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Description
1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea is a useful research compound. Its molecular formula is C18H15N3O4 and its molecular weight is 337.335. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
- Compounds similar to the given chemical have been synthesized and evaluated for their antimicrobial activity. For instance, a study by Reddy, Reddy, and Venugopal (2003) explored the antimicrobial properties of N-substituted N′-[6-methyl-2-oxido-1,3,2-dioxaphosphinino(5,4-b)pyridine-2-yl]ureas, demonstrating moderate effectiveness against certain fungi and bacteria (Reddy, Reddy, & Venugopal, 2003).
Chemical Reactions and Derivatives
- The compound's analogs have been involved in various chemical reactions, leading to the formation of novel derivatives. Abdelrazek et al. (2010) conducted studies on the dimerization of certain pyridine derivatives, resulting in the formation of hydrazo and pyrazolo derivatives, showcasing the compound's versatility in creating diverse chemical structures (Abdelrazek, Kassab, Metwally, & Sobhy, 2010).
Association Studies
- Research by Ośmiałowski et al. (2013) investigated the association of N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates, utilizing NMR and quantum chemical studies. This study highlights the compound's potential in forming complexes with other chemicals (Ośmiałowski, Mroczyńska, Kolehmainen, Kowalska, Valkonen, Pietrzak, & Rissanen, 2013).
Antioxidant Properties
- A study by Abd-Almonuim, Mohammed, and Al-khalifa (2020) focused on the antioxidant properties of a similar compound, revealing its potential as a scavenger of free radicals, comparable to vitamin C (Abd-Almonuim, Mohammed, & Al-khalifa, 2020).
Potential in Polymer Synthesis
- Ghorbani‐Vaghei et al. (2015) demonstrated the use of similar compounds in the synthesis of furano and pyrano pyrimidinones (thiones) via a one-pot diastereoselective reaction. This showcases the potential application of the compound in advanced polymer chemistry (Ghorbani‐Vaghei, Maghbooli, Mahmoodi, & Shahriari, 2015).
Potential in Medicinal Chemistry
- The compound's structural relatives have been evaluated for their medicinal properties. For example, Vidaluc et al. (1995) synthesized and assessed a series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas for antiacetylcholinesterase activity, important for potential therapeutic applications (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[[2-(furan-2-yl)pyridin-4-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c22-18(21-13-3-4-16-17(9-13)25-11-24-16)20-10-12-5-6-19-14(8-12)15-2-1-7-23-15/h1-9H,10-11H2,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZRUCGRTKSAWQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NCC3=CC(=NC=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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